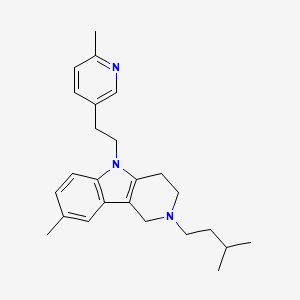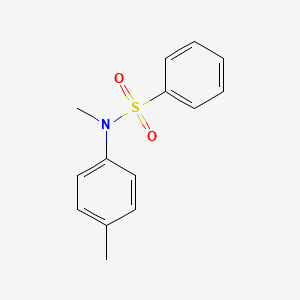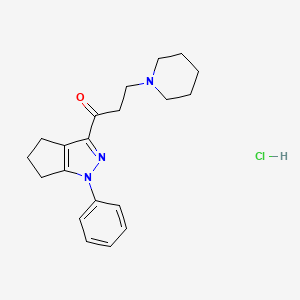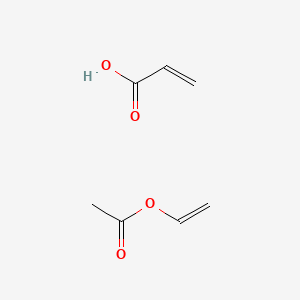
Ethenyl acetate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl acetate;prop-2-enoic acid is a compound that combines the properties of both ethenyl acetate and prop-2-enoic acid. Ethenyl acetate, also known as vinyl acetate, is an organic compound with the formula CH3COOCH=CH2. It is a colorless liquid with a sweet, fruity smell and is used primarily as a monomer in the production of polyvinyl acetate and polyvinyl alcohol. Prop-2-enoic acid, commonly known as acrylic acid, is an organic compound with the formula CH2=CHCOOH. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl acetate is typically produced by the reaction of ethylene and acetic acid in the presence of a palladium catalyst. The reaction is as follows:
CH2=CH2+CH3COOH→CH3COOCH=CH2
Prop-2-enoic acid is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction is as follows:
2CH2=CHCH3+3O2→2CH2=CHCO2H+2H2O
Industrial Production Methods
The industrial production of ethenyl acetate involves the use of a gas-phase process where ethylene and acetic acid are reacted in the presence of a palladium catalyst supported on silica or alumina. The reaction is carried out at temperatures between 150-200°C and pressures of 5-10 atm.
For prop-2-enoic acid, the industrial production involves the catalytic oxidation of propylene in the presence of air or oxygen. The process is typically carried out in a fixed-bed reactor at temperatures between 200-300°C and pressures of 1-3 atm .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl acetate and prop-2-enoic acid undergo various types of chemical reactions, including:
Oxidation: Prop-2-enoic acid can be oxidized to produce carbon dioxide and water.
Reduction: Ethenyl acetate can be reduced to produce ethanol and acetic acid.
Substitution: Both compounds can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
Oxidation of Prop-2-enoic Acid: Carbon dioxide (CO2) and water (H2O).
Reduction of Ethenyl Acetate: Ethanol (CH3CH2OH) and acetic acid (CH3COOH).
Substitution Reactions: Various substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethenyl acetate;prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the production of polymers such as polyvinyl acetate and polyacrylic acid.
Biology: Used in the synthesis of various biologically active compounds.
Medicine: Used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of adhesives, coatings, and sealants
Mecanismo De Acción
The mechanism of action of ethenyl acetate;prop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The vinyl group in ethenyl acetate can undergo polymerization reactions to form long-chain polymers. The carboxylic acid group in prop-2-enoic acid can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Butyl prop-2-enoate: An ester of prop-2-enoic acid with a butyl group.
2-Ethylhexyl prop-2-enoate: An ester of prop-2-enoic acid with a 2-ethylhexyl group.
Ethyl acetate: An ester of acetic acid with an ethyl group.
Uniqueness
Ethenyl acetate;prop-2-enoic acid is unique due to its combination of vinyl and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo polymerization and form hydrogen bonds makes it a versatile compound in various fields .
Propiedades
Número CAS |
24980-58-3 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
ethenyl acetate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2/c1-3-6-4(2)5;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5) |
Clave InChI |
CYKDLUMZOVATFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC=C.C=CC(=O)O |
Números CAS relacionados |
24980-58-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


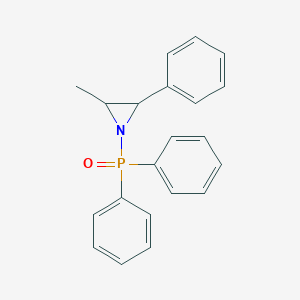

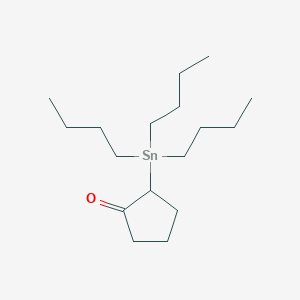

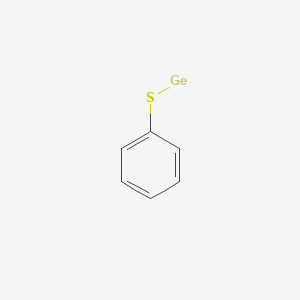
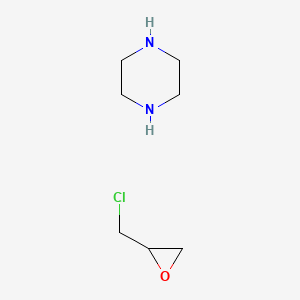

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
